
Luteolin-4'-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteolin-4’-glucoside is a naturally occurring flavonoid glycoside, specifically a glucoside derivative of luteolin. Luteolin itself is a flavonoid found in various plants, known for its antioxidant, anti-inflammatory, and anticancer properties . Luteolin-4’-glucoside enhances the solubility and bioavailability of luteolin, making it more effective in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Luteolin-4’-glucoside can be synthesized through glycosylation of luteolin. One effective method involves the use of Bacillus cereus A46 cells in hydrophilic organic solvents like dimethyl sulfoxide (DMSO). This biotransformation approach achieves high conversion rates (90-98%) and is preferred over chemical glycosylation due to its regioselectivity and fewer steps .
Industrial Production Methods: Industrial production of luteolin-4’-glucoside often employs biotransformation techniques using glycosyltransferases. For instance, glycosyltransferase from Xanthomonas campestris can regiospecifically glycosylate the 4’-hydroxyl group of luteolin . This method is scalable and efficient, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Luteolin-4’-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated luteolin-4’-glucoside.
Wissenschaftliche Forschungsanwendungen
Luteolin-4’-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in modulating enzyme activities and cellular pathways.
Medicine: Exhibits anticancer, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
Luteolin-4’-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Anticancer Activity: Induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis by modulating pathways such as PI3K/Akt, NF-kB, and STAT3.
Neuroprotective Activity: Protects neurons by reducing oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Luteolin-4’-glucoside is unique due to its specific glycosylation at the 4’-hydroxyl group, which enhances its solubility and bioavailability compared to other luteolin glycosides like luteolin-7-glucoside and luteolin-3’-glucoside . Similar compounds include:
Luteolin-7-glucoside: Another glycoside of luteolin with similar biological activities but different solubility and bioavailability profiles.
Apigenin-7-glucoside: A glycoside of apigenin with comparable antioxidant and anti-inflammatory properties.
Quercetin-3-glucoside: A glycoside of quercetin known for its potent antioxidant activity.
Luteolin-4’-glucoside stands out due to its enhanced bioavailability and specific biological activities, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNXUSWGOJMEFO-MKJMBMEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
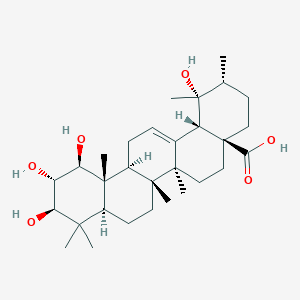
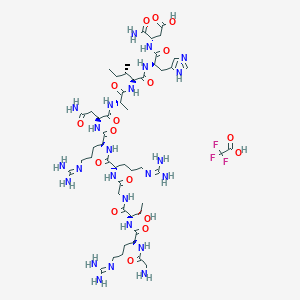
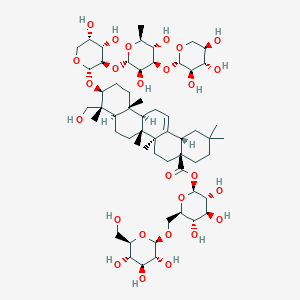
![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)

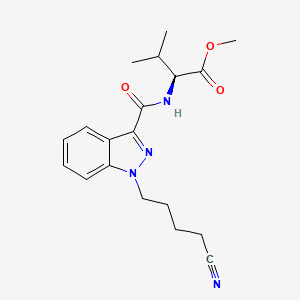

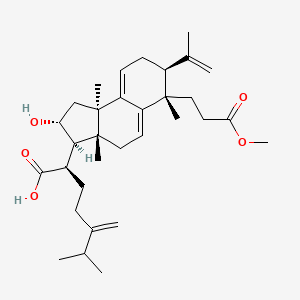
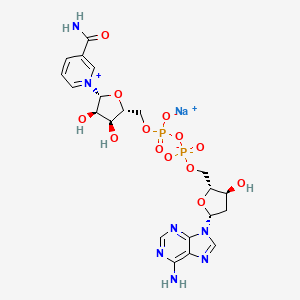
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855562.png)

![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855564.png)

![(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10855569.png)
